

Preclinical Data Supporting the Clinical Translation of (2S)-SB02024: A Comparative Guide

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Compound of Interest

Compound Name: (2S)-SB02024

Cat. No.: B6233176

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(2S)-SB02024, a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), has emerged as a promising candidate for cancer immunotherapy. Preclinical studies demonstrate its ability to modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize with other immunotherapeutic agents. This guide provides a comprehensive comparison of **(2S)-SB02024** with relevant alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

(2S)-SB02024 functions by inhibiting VPS34, a key lipid kinase involved in autophagy. This inhibition leads to the activation of the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor response. The downstream effects include the enhanced production of type I interferons and pro-inflammatory chemokines, such as CCL5 and CXCL10, which are crucial for the recruitment and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells within the tumor. Preclinical data, primarily from murine models of melanoma and colorectal cancer, show that **(2S)-SB02024**, both as a monotherapy and in combination, can significantly inhibit tumor growth and improve survival.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of **(2S)-SB02024** with other relevant treatments.

Table 1: In Vivo Anti-Tumor Efficacy of **(2S)-SB02024** in B16-F10 Melanoma Model

Treatment Group	Dosage & Administration	Mean Tumor Volume (mm ³) at Day 17 ± SEM	Tumor Growth Inhibition (%)	Survival Benefit
Vehicle Control	0.5% methylcellulose, oral gavage	~1500	-	-
(2S)-SB02024	20 mg/kg, daily oral gavage	~750	~50%	Significant improvement[1]
SAR405	Not specified in direct comparison	Decreased tumor growth	-	Improved survival[2]
ADU-S100	10 µg, intratumoral injection	~1000	~33%	Modest improvement
(2S)-SB02024 + ADU-S100	20 mg/kg (oral) + 10 µg (intratumoral)	~250	~83%	Significant improvement[1]

Table 2: Effect of **(2S)-SB02024** on Chemokine Production in B16-F10 Tumors

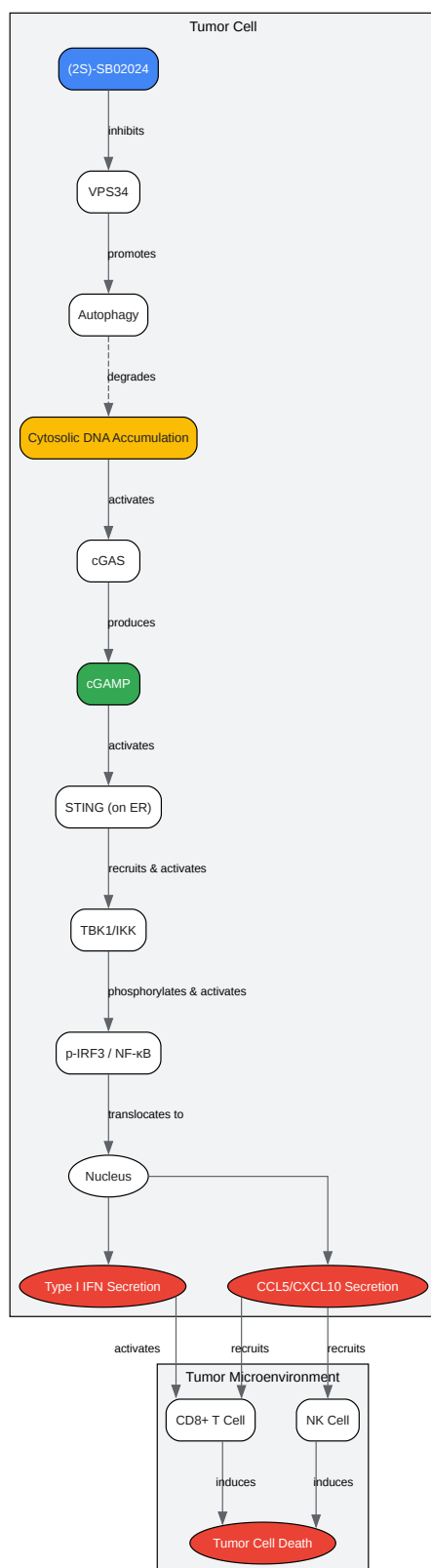
Treatment Group	CCL5 Concentration (pg/mL) ± SEM	CXCL10 Concentration (pg/mL) ± SEM
Vehicle Control	Baseline	Baseline
(2S)-SB02024	Significantly Increased	Significantly Increased[2]
(2S)-SB02024 + ADU-S100	Further Increased	Further Increased[3]

Table 3: Impact of **(2S)-SB02024** on Tumor-Infiltrating Immune Cells in B16-F10 Tumors

Treatment Group	CD8+ T Cells (% of CD45+ cells)	NK Cells (% of CD45+ cells)
Vehicle Control	Baseline	Baseline
(2S)-SB02024	Significantly Increased	Significantly Increased[2]
SAR405	Increased	Increased[2]

Signaling Pathway and Mechanism of Action

(2S)-SB02024's primary mechanism involves the inhibition of VPS34, which disrupts the autophagy process. This disruption is believed to lead to an accumulation of cytosolic DNA fragments within the tumor cells. The cytosolic DNA is then detected by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that results in the phosphorylation of IRF3 and the activation of NF- κ B. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and pro-inflammatory chemokines like CCL5 and CXCL10. These chemokines are essential for recruiting cytotoxic immune cells, such as CD8+ T cells and NK cells, into the tumor microenvironment, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.

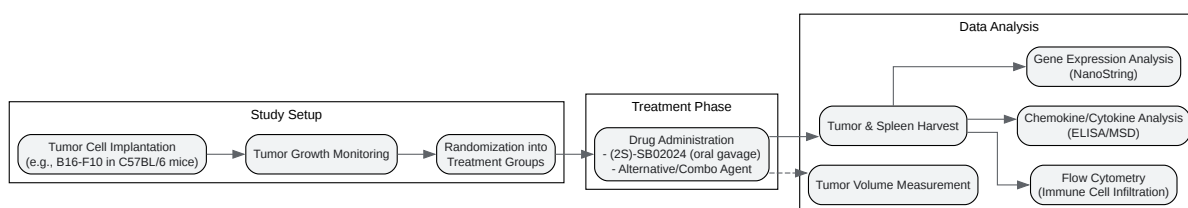


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Caption: Mechanism of action of **(2S)-SB02024**.

Experimental Workflows

The preclinical evaluation of **(2S)-SB02024** typically involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. A standard workflow for an in vivo study is depicted below.



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Caption: A typical in vivo experimental workflow.

Detailed Experimental Protocols

In Vivo Tumor Model

- **Animal Model:** C57BL/6 mice (female, 6-8 weeks old) are typically used for the B16-F10 melanoma syngeneic model.
- **Tumor Cell Line:** B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Tumor Implantation:** 5×10^5 B16-F10 cells in 100 μ L of PBS are injected subcutaneously into the flank of the mice.
- **Treatment:** When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups (n=8-10 mice per group). **(2S)-SB02024** is administered daily by oral gavage at a dose of 20 mg/kg. The vehicle control is typically 0.5%

methylcellulose in water. For combination studies, a STING agonist like ADU-S100 can be administered intratumorally at 10 µg per mouse on alternating days.

- Tumor Measurement: Tumor volume is measured every 2-3 days using a digital caliper, and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.

Flow Cytometry for Tumor-Infiltrating Lymphocytes

- Tumor Digestion: Harvested tumors are mechanically minced and then digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 for 30-45 minutes at 37°C with agitation.
- Cell Staining: Single-cell suspensions are stained with a cocktail of fluorescently labeled antibodies. A typical panel for identifying key immune subsets includes:
 - CD45 (leukocyte common antigen)
 - CD3 (T cells)
 - CD4 (helper T cells)
 - CD8 (cytotoxic T cells)
 - NK1.1 (NK cells)
 - FoxP3 (regulatory T cells)
 - CD11b (myeloid cells)
 - F4/80 (macrophages)
- Data Acquisition and Analysis: Stained cells are acquired on a multicolor flow cytometer and the data is analyzed using software like FlowJo to quantify the different immune cell populations within the tumor.

NanoString Gene Expression Analysis

- RNA Isolation: RNA is extracted from tumor tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

- Hybridization: 100 ng of total RNA is hybridized with the NanoString nCounter Mouse PanCancer Immune Profiling Panel reporter and capture probes overnight at 65°C.
- Sample Processing: The hybridized samples are processed on the nCounter Prep Station and the cartridge is scanned on the nCounter Digital Analyzer.
- Data Analysis: The raw data is normalized using the included positive and negative controls and housekeeping genes. Differential gene expression between treatment groups is then analyzed to identify key modulated pathways. The PanCancer Immune Profiling Panel includes 770 genes related to various immune cell types, checkpoint inhibitors, and inflammatory pathways.

This guide provides a foundational understanding of the preclinical data supporting the clinical translation of **(2S)-SB02024**. The presented data and methodologies highlight its potential as a novel immunotherapy agent, particularly in its ability to convert immunologically "cold" tumors into "hot" tumors, thereby creating a more favorable environment for anti-tumor immunity. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in cancer patients.

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